molecular formula C9H8F2O2 B2629166 2,2-Difluoro-1-(2-methoxyphenyl)ethanone CAS No. 1352225-26-3

2,2-Difluoro-1-(2-methoxyphenyl)ethanone

Cat. No.: B2629166
CAS No.: 1352225-26-3
M. Wt: 186.158
InChI Key: CYBWGJKQPYBMLZ-UHFFFAOYSA-N
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Description

2,2-Difluoro-1-(2-methoxyphenyl)ethanone (CAS: 1352225-26-3) is an aromatic ketone derivative with the molecular formula C₉H₈F₂O₂ and a molecular weight of 186.16 g/mol . The compound features a difluoro-substituted ethanone backbone attached to a 2-methoxyphenyl group. Its ortho-substituted methoxy group distinguishes it from analogs with para- or meta-substituents, influencing steric and electronic properties.

Properties

IUPAC Name

2,2-difluoro-1-(2-methoxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O2/c1-13-7-5-3-2-4-6(7)8(12)9(10)11/h2-5,9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYBWGJKQPYBMLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Friedel-Crafts acylation reaction, where 2-methoxybenzoyl chloride reacts with difluoromethylating agents under the presence of a Lewis acid catalyst like aluminum chloride . The reaction conditions often require anhydrous solvents and low temperatures to prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of 2,2-Difluoro-1-(2-methoxyphenyl)ethanone may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced difluoromethylating reagents and catalysts can enhance the efficiency of the process, making it more cost-effective and scalable .

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-1-(2-methoxyphenyl)ethanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Agents
The compound has been explored for its potential as an antimicrobial agent. Research indicates that difluoromethylated compounds can enhance biological activity due to increased lipophilicity and metabolic stability. For instance, difluoromethyl derivatives have shown promising results in inhibiting bacterial growth and could be developed into novel antibiotics .

Enzyme Inhibitors
In the realm of drug development, 2,2-difluoro-1-(2-methoxyphenyl)ethanone serves as a scaffold for designing enzyme inhibitors. Its structural modifications can lead to compounds with high specificity towards targets like dihydrofolate reductase (DHFR), which is crucial in treating various infections .

Case Study: Synthesis and Activity
A recent study synthesized a series of fluorinated compounds based on this structure, demonstrating significant inhibitory activity against DHFR with selectivity ratios indicating potential therapeutic applications .

Agrochemical Applications

Pesticide Development
The compound's fluorinated nature makes it suitable for developing pesticides with enhanced efficacy and lower environmental impact. Fluorinated agrochemicals often exhibit improved absorption and persistence in target organisms .

Case Study: Fluorinated Pesticides
Research has shown that incorporating difluoromethyl groups into pesticide formulations can increase their effectiveness against pests while minimizing toxicity to non-target species. Such modifications are essential for sustainable agricultural practices.

Material Science Applications

Fluorinated Polymers
this compound is utilized in synthesizing fluorinated polymers, which are valued for their thermal stability and chemical resistance. These materials find applications in coatings, adhesives, and electronic components .

Application Area Description Examples/Case Studies
PharmaceuticalsAntimicrobial agents and enzyme inhibitorsSynthesis of DHFR inhibitors
AgrochemicalsDevelopment of effective pesticidesModifications leading to reduced toxicity
Material ScienceProduction of stable fluorinated polymersUse in coatings and electronics

Synthetic Applications

Building Blocks in Organic Synthesis
The compound acts as a versatile building block for synthesizing more complex molecules. Its ability to undergo various chemical transformations makes it a key intermediate in organic synthesis pathways .

Case Study: Synthesis Methodologies
Recent advancements have reported efficient synthetic routes to obtain this compound from readily available precursors through nucleophilic substitution reactions. These methodologies enhance the accessibility of this compound for further research and application development .

Mechanism of Action

The mechanism of action of 2,2-Difluoro-1-(2-methoxyphenyl)ethanone involves its interaction with molecular targets such as enzymes and receptors. The difluoromethyl group can enhance the compound’s binding affinity and stability, making it a valuable tool in drug design and development. The pathways involved may include inhibition or activation of specific enzymes, leading to desired biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

Compound Name Substituent Position Molecular Formula Molecular Weight (g/mol) Key Properties/Effects
2,2-Difluoro-1-(2-methoxyphenyl)ethanone Ortho-methoxy C₉H₈F₂O₂ 186.16 Steric hindrance due to ortho substitution; electron-donating methoxy enhances aromatic ring reactivity .
2,2-Difluoro-1-(4-methoxyphenyl)ethanone Para-methoxy C₉H₈F₂O₂ 186.16 Reduced steric hindrance; para-substitution allows planar alignment, potentially increasing solubility .
2,2-Difluoro-1-(3-fluorophenyl)ethanone Meta-fluoro C₈H₅F₃O 176.14 Electron-withdrawing fluorine alters electron density, affecting nucleophilic reactivity .

Key Insight : The position of substituents (ortho vs. para/meta) significantly impacts steric and electronic characteristics. Ortho-substituted derivatives may exhibit lower solubility due to hindered molecular packing .

Biological Activity

2,2-Difluoro-1-(2-methoxyphenyl)ethanone is a compound of significant interest in medicinal chemistry due to its unique structural features, including a difluoromethyl group and a methoxy-substituted phenyl ring. These characteristics enhance its potential biological activity, particularly in the context of drug design and development. This article reviews the biological activity of this compound, focusing on its interactions with various biological targets, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C9H8F2O
  • Molecular Weight : 182.16 g/mol
  • Structure : The compound features a difluoromethyl group attached to a phenyl ring that also bears a methoxy substituent, which influences its reactivity and interaction with biological systems.

The mechanism of action for this compound primarily involves its interaction with specific enzymes and receptors. The difluoromethyl group enhances binding affinity and stability, making it an effective candidate for drug design. Potential mechanisms include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation : It could act as an agonist or antagonist at various receptors, influencing cellular signaling pathways .

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have demonstrated its efficacy against several cancer cell lines:

  • MCF-7 (Breast Cancer) : IC50 values indicate significant cytotoxicity at low concentrations (e.g., IC50 = 0.075 µM) .
  • Hs578T (Triple-negative Breast Cancer) : Exhibited IC50 = 0.033 µM, showcasing potent antiproliferative effects .

Antimicrobial Properties

Preliminary studies suggest that the compound possesses antimicrobial activity against certain bacterial strains. It has shown effectiveness in inhibiting the growth of pathogenic microorganisms at concentrations that do not induce cytotoxicity in human cells .

Antiviral Activity

There is emerging evidence supporting the antiviral potential of this compound. Early studies suggest it may inhibit viral replication through mechanisms similar to those observed in other fluorinated compounds.

Case Study 1: Anticancer Efficacy

A recent study focused on the synthesis and evaluation of several derivatives of this compound. The results indicated that modifications to the methoxy group significantly impacted anticancer potency. The most active derivative displayed an IC50 value of 0.075 µM against MCF-7 cells, suggesting that structural optimization can enhance therapeutic efficacy .

Case Study 2: Antimicrobial Activity

In another investigation, a series of compounds including this compound were screened for antimicrobial activity against Mycobacterium tuberculosis. Results showed that certain derivatives exhibited MIC values below 20 µM, indicating strong potential for further development as antimicrobial agents .

Data Tables

Biological Activity Cell Line/Pathogen IC50/MIC (µM) Reference
AnticancerMCF-70.075
AnticancerHs578T0.033
AntimicrobialMycobacterium tuberculosis<20
AntiviralVariousTBD

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